Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of brominated precursors and cyclization agents to form the benzofuran ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens, nucleophiles). The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in the formation of various substituted benzofuran derivatives .
Scientific Research Applications
Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: It is used in the development of new materials and chemicals with specific properties
Mechanism of Action
The mechanism of action of methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate include other benzofuran derivatives such as:
- 2-methyl-2,3-dihydrobenzofuran
- 2-methylcoumaran
- 2,3-dihydro-2-methylbenzofuran
Uniqueness
This compound is unique due to its specific bromine substitution, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other benzofuran derivatives .
Properties
Molecular Formula |
C10H9BrO3 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-4,6H,5H2,1H3 |
InChI Key |
FXUPAYXLZPHEKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
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